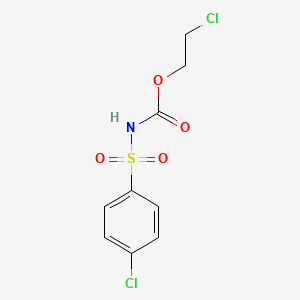
2-Chloroethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14306 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a 4-chlorophenylsulfonyl group, and a 2-chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves several steps. One common method includes the reaction of 4-chlorophenylsulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonyl group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid,[(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester can be compared with other similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 2-chloroethyl group.
Carbamic acid, 2-chloroethyl ester: This compound lacks the 4-chlorophenylsulfonyl group, making it less complex.
Carbamic acid, N-[(4-chlorophenyl)sulfonyl]-, ethyl ester: Similar to the target compound but with an ethyl group instead of a 2-chloroethyl group.
Eigenschaften
CAS-Nummer |
63924-75-4 |
|---|---|
Molekularformel |
C9H9Cl2NO4S |
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
2-chloroethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-5-6-16-9(13)12-17(14,15)8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI-Schlüssel |
SENIZHGBLGAEGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


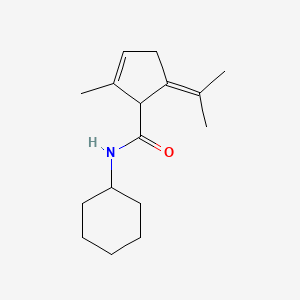
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
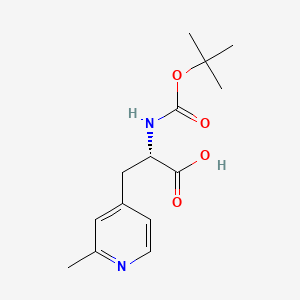
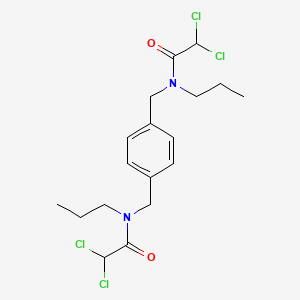
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
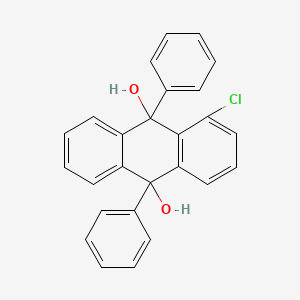
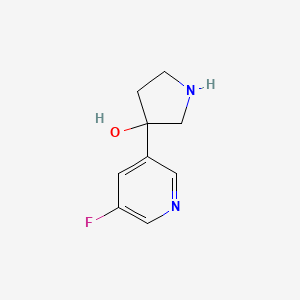
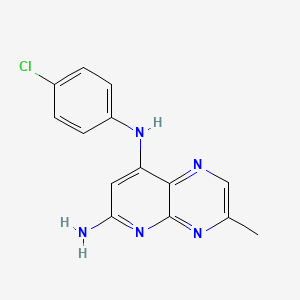
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
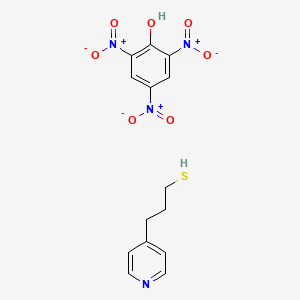
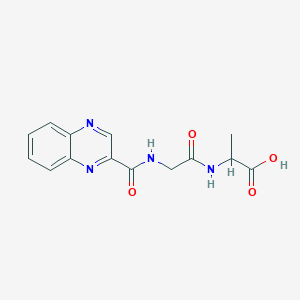
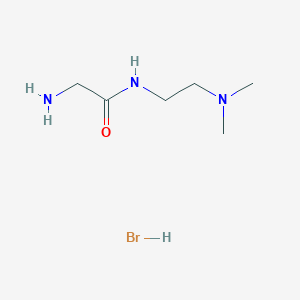
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
